![molecular formula C8H8BF3O3 B6306251 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, 95% CAS No. 2088638-48-4](/img/structure/B6306251.png)
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
Pinacol boronic esters, which include 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid includes a trifluoromethyl group (CF3) and a phenylboronic acid group (C6H4B(OH)2) attached to a benzene ring .Chemical Reactions Analysis
One of the key chemical reactions involving 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Hydrolysis Studies
Phenylboronic pinacol esters, which include compounds like “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, have been studied for their susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction . This is particularly relevant at physiological pH, which considerably accelerates the reaction .
Drug Design and Delivery
Boronic acids and their esters, including “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used to treat cancer. Boronic acids and their esters are considered for this therapy due to their ability to carry boron .
Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid” could be used in the trifluoromethylation of carbon-centered radical intermediates .
Radical Chemistry
The compound could be used in radical chemistry, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Materials Science
The trifluoromethyl group, present in “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, is increasingly important in the field of materials science .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the inherent specificity of the displacement reaction between phenylboronic acid and certain metals can lead to high selectivity towards specific ions . For example, a triphenylamine-based phenylboronic acid fluorescent probe was developed for the selective detection of Hg²⁺ and CH₃Hg⁺ .
Biochemical Pathways
The hydrolysis of some phenylboronic pinacol esters, which could be related to this compound, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring .
Pharmacokinetics
It’s known that the ph strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and their impact on bioavailability.
Result of Action
The displacement reaction between phenylboronic acid and certain metals can lead to the selective detection of specific ions , which could potentially be used for environmental monitoring or medical diagnostics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of the hydrolysis reaction of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in different environments .
Future Directions
Boronic acids and their esters, including 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, are considered valuable compounds for the design of new drugs and drug delivery devices . Their potential applications in neutron capture therapy highlight their importance in future research and development .
properties
IUPAC Name |
[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVUAYRUNPNLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.